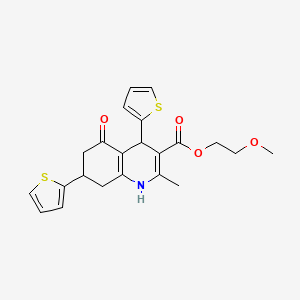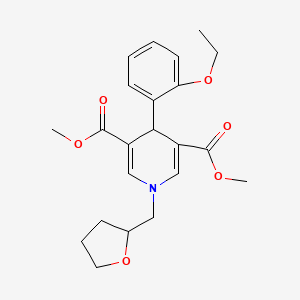![molecular formula C17H14BrN3O2S B11632933 3-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11632933.png)
3-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-4-hydroxybenzaldehyde with 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing techniques such as crystallization and chromatography for purification.
化学反应分析
Types of Reactions
3-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the imine group results in an amine.
科学研究应用
3-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- **3-{[(E)-(3-chloro-4-hydroxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- **3-{[(E)-(3-fluoro-4-hydroxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 3-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom, for instance, can enhance its binding affinity to certain molecular targets compared to its chloro or fluoro analogs.
属性
分子式 |
C17H14BrN3O2S |
|---|---|
分子量 |
404.3 g/mol |
IUPAC 名称 |
3-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H14BrN3O2S/c18-12-7-10(5-6-13(12)22)8-20-21-9-19-16-15(17(21)23)11-3-1-2-4-14(11)24-16/h5-9,22H,1-4H2/b20-8+ |
InChI 键 |
IOPFEDYMVREMJX-DNTJNYDQSA-N |
手性 SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC(=C(C=C4)O)Br |
规范 SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC(=C(C=C4)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![propyl 2-chloro-5-[5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B11632853.png)
![8-[(2-Methoxynaphthalen-1-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11632855.png)
![(2E)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B11632859.png)
![2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11632870.png)
![5-(4-bromophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632878.png)


![Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11632882.png)
![(6Z)-6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632883.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11632891.png)
![Trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium](/img/structure/B11632902.png)

![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11632918.png)
![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632929.png)
